molecular formula C17H10ClIN2O4 B3741651 N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide

N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B3741651
M. Wt: 468.6 g/mol
InChI Key: JCBXRDWNNNESMD-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with various functional groups. This compound is of interest in the field of medicinal chemistry due to its potential biological activities.

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClIN2O4/c18-13-9-11(19)4-5-14(13)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBXRDWNNNESMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClIN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The chloro, iodo, and nitro groups can be introduced through electrophilic aromatic substitution reactions.

    Amide formation: The final step involves coupling the furan derivative with an amine to form the carboxamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the nitro group.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
  • N-(4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide

Uniqueness

The presence of both chloro and iodo substituents, along with the nitro group, may confer unique electronic and steric properties, potentially leading to distinct biological activities compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-chloro-4-iodophenyl)-5-(3-nitrophenyl)furan-2-carboxamide

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